3-(Benzo[d]thiazol-2-ylamino)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-7-3-6-11-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNDUCNVJUIWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Strategies
Conventional Synthetic Approaches
Conventional methods for the synthesis of 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol typically rely on well-established reaction protocols that have been widely used in organic synthesis.
In many instances, the synthesis of the target compound is achieved through a multi-step sequence. A common approach begins with the synthesis of the 2-aminobenzothiazole (B30445) core, which is a versatile intermediate. rsc.org One of the classical methods for preparing 2-aminobenzothiazoles involves the treatment of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine, in a suitable solvent like acetic acid. semanticscholar.org
Once the 2-aminobenzothiazole precursor is obtained, the subsequent step involves the N-alkylation with a suitable three-carbon molecule containing a hydroxyl group or a precursor to it. This multi-step approach allows for the purification of intermediates at each stage, often leading to a high-purity final product.
A more direct conventional approach involves the condensation reaction between a key benzothiazole (B30560) precursor and a reagent that provides the 3-hydroxypropylamino moiety. The most common precursor for this reaction is 2-aminobenzothiazole. This nucleophilic amine can react with an electrophilic three-carbon synthon.
A frequently employed reagent for this purpose is 3-chloropropan-1-ol. The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The general reaction scheme involves the nucleophilic attack of the amino group of 2-aminobenzothiazole on the carbon atom bearing the chlorine atom in 3-chloropropan-1-ol, leading to the formation of a new carbon-nitrogen bond and yielding the desired product.
| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzothiazole | 3-Chloropropan-1-ol | Varies (e.g., reflux in a suitable solvent with a base) | This compound | Not specified | General Method |
This table represents a generalized condensation reaction. Specific yields and conditions can vary based on the detailed experimental setup.
Advanced Synthetic Techniques
To improve reaction efficiency, reduce reaction times, and often to enhance product yields, advanced synthetic techniques have been applied to the synthesis of benzothiazole derivatives, including those with structures analogous to this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. scielo.br In the context of synthesizing N-alkylated 2-aminobenzothiazoles, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. ijpbs.comnih.gov
The synthesis of compounds structurally related to this compound can be efficiently achieved by reacting 2-aminobenzothiazole with a suitable alkylating agent under microwave irradiation. This technique often leads to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. ias.ac.in For instance, the microwave-assisted reaction of 2-aminobenzothiazole with halo-compounds provides a rapid entry to N-substituted derivatives. ijpbs.com
| Starting Material 1 | Starting Material 2 | Solvent | Microwave Power | Time | Product | Yield (%) | Reference |
| 2-Aminobenzothiazole | Alkyl Halide | e.g., Ethanol | Varies | Minutes | N-Alkyl-2-aminobenzothiazole | High | ijpbs.com |
This table illustrates the general conditions for microwave-assisted N-alkylation of 2-aminobenzothiazole. Specific parameters would be optimized for the synthesis of this compound.
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. semanticscholar.org Several MCRs have been developed for the synthesis of the broader benzothiazole library. ajol.info
While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs could be applied. For example, a three-component reaction involving an ortho-aminothiophenol, a source for the 2-amino group, and a molecule that can introduce the 3-hydroxypropyl side chain could potentially be developed. Such strategies are attractive for creating libraries of related compounds for screening purposes.
Exploration of Starting Materials and Reagents
The synthesis of this compound is fundamentally dependent on the appropriate choice of starting materials and reagents.
The primary starting material for most synthetic routes is 2-aminobenzothiazole . This compound is a versatile building block due to the nucleophilicity of its exocyclic amino group. rsc.org It can be synthesized from various anilines, allowing for the introduction of substituents on the benzene (B151609) ring if desired. semanticscholar.org
The key reagent for introducing the 3-hydroxypropylamino side chain is a three-carbon electrophile. The most common and commercially available reagent is 3-chloropropan-1-ol . Other related reagents that could potentially be used include 3-bromopropan-1-ol or 3-iodopropan-1-ol , which may offer different reactivity profiles. An alternative could be the use of oxirane (ethylene oxide) followed by reaction with a suitable intermediate, although this would represent a different synthetic strategy.
In condensation reactions, a base is often required to facilitate the reaction. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) or organic amines (e.g., triethylamine).
The choice of solvent is also crucial and can influence the reaction rate and yield. Common solvents for such reactions include alcohols (e.g., ethanol, isopropanol), polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide), or even water, in line with the principles of green chemistry. mdpi.com
Utilization of 2-Aminobenzothiazole Derivatives
A principal and widely employed strategy for the synthesis of N-substituted 2-aminobenzothiazoles involves the direct alkylation of 2-aminobenzothiazole. This approach leverages the nucleophilicity of the exocyclic amino group, which attacks an electrophilic carbon atom.
In a common synthetic route, 2-aminobenzothiazole is reacted with a 3-halopropan-1-ol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, under basic conditions. The base, typically a carbonate or a tertiary amine, serves to deprotonate the amino group, thereby enhancing its nucleophilicity and facilitating the nucleophilic substitution reaction. The reaction is generally carried out in a suitable organic solvent, and heating may be required to drive the reaction to completion. The general scheme for this reaction is depicted below:
Scheme 1: Synthesis via Alkylation of 2-Aminobenzothiazole
2-Aminobenzothiazole + 3-Halopropan-1-ol --(Base, Solvent, Heat)--> this compound
Detailed research findings have shown that the choice of solvent and base can significantly influence the reaction yield and purity of the final product. Polar aprotic solvents are often preferred for this type of reaction.
Incorporation of Propanolamine (B44665) Moieties
An alternative synthetic approach involves the reaction of a 2-halobenzothiazole, most commonly 2-chlorobenzothiazole, with 3-amino-1-propanol. In this methodology, the roles of the nucleophile and electrophile are reversed compared to the previous method. The amino group of the propanolamine acts as the nucleophile, attacking the electrophilic C2 carbon of the benzothiazole ring, leading to the displacement of the halide.
This reaction is also typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack. The selection of the solvent and reaction temperature is crucial for optimizing the reaction conditions and achieving a high yield of the desired product.
Scheme 2: Synthesis via Nucleophilic Substitution on 2-Chlorobenzothiazole
2-Chlorobenzothiazole + 3-Amino-1-propanol --(Base, Solvent, Heat)--> this compound
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and atomic nuclei can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the propan-1-ol side chain. The aromatic region would likely display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. The protons of the propanol (B110389) chain would appear as separate signals, with their chemical shifts and multiplicities providing information about their connectivity. For instance, the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, coupled to the neighboring methylene group. The methylene group attached to the amino nitrogen (-NH-CH₂-) would also be a triplet, while the central methylene group (-CH₂-) would be a multiplet (likely a quintet or sextet). The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The benzothiazole ring would exhibit several signals in the aromatic region (typically between 110 and 160 ppm). The three carbon atoms of the propanol side chain would appear in the aliphatic region (typically between 20 and 70 ppm), with the carbon bearing the hydroxyl group being the most downfield of the three.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 115 - 140 |
| C=N (in thiazole) | - | ~165 |
| NH | Variable (broad) | - |
| -NH-CH₂ - | ~3.4 | ~40 |
| -CH₂-CH₂ -CH₂- | ~1.8 | ~30 |
| -CH₂ -OH | ~3.6 | ~60 |
| OH | Variable (broad) | - |
Note: These are predicted values and actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the thiazole (B1198619) ring would likely appear in the 1600-1650 cm⁻¹ region. Bending vibrations for the N-H and O-H groups would also be present.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3200-3500 (moderate) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 |
| C=N stretch (thiazole) | 1600-1650 |
| C-O stretch (alcohol) | 1000-1260 |
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide clues about the structure. Common fragmentation pathways could include the loss of a water molecule from the alcohol, cleavage of the propanol side chain, and fragmentation of the benzothiazole ring.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about the molecule in solution or as a bulk sample, X-ray crystallography can determine the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. This technique would also reveal the conformational preferences of the propanol side chain and the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding. Due to the presence of both a hydrogen bond donor (N-H and O-H) and acceptor (N and O) sites, extensive intermolecular hydrogen bonding would be expected to play a significant role in the crystal packing.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol, such studies would provide deep insights into its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com An application of DFT to this compound would involve geometry optimization to determine its most stable three-dimensional conformation. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles. However, at present, there are no published studies detailing the DFT-optimized geometry of this specific compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of a molecule, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states. For this compound, a TD-DFT analysis would predict its UV-Vis absorption spectrum, providing information about the wavelengths of light it absorbs. A literature search did not yield any TD-DFT studies specifically performed on this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While FMO analysis is common for benzothiazole (B30560) derivatives, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not documented in available research.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as no specific data has been found in the literature.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule might interact with other molecules or biological targets. An MEP map of this compound would highlight the electrostatic potential across its surface. No such specific computational analysis for this compound has been reported.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment (e.g., a solvent). An MD simulation of this compound would reveal how its propanol (B110389) side chain and benzothiazole core move and interact, identifying the most stable and accessible conformations. Currently, there are no published MD simulation studies specifically for this molecule.
In Silico Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is widely used in drug discovery to understand potential mechanisms of action. nih.govnih.govresearchgate.net For this compound, docking studies could predict its binding affinity and mode of interaction with various biological targets. Despite the prevalence of such studies for other 2-aminobenzothiazole (B30445) derivatives, specific molecular docking results for this compound against any particular protein target are not available in the scientific literature.
Table 2: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only, as no specific data has been found in the literature.)
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| e.g., Kinase ABC | Data not available | Data not available |
| e.g., Enzyme XYZ | Data not available | Data not available |
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
In the context of 2-aminobenzothiazole derivatives, molecular docking studies have been employed to elucidate their binding modes with various enzymes implicated in diseases such as cancer. For instance, a study on novel 2-aminobenzothiazole derivatives investigated their potential interactions within the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE), a key target in cancer therapy. nih.gov The docking of these compounds revealed potential binding interactions that could be extrapolated to understand how this compound might interact with similar targets.
The docking simulations for a series of sixteen 2-aminobenzothiazole compounds with various amine or substituted piperazine (B1678402) moieties showed that these molecules could fit into the ATP binding site of PI3Kγ. acs.orgresearchgate.net The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For example, some of the docked compounds formed hydrogen bonds with residues such as ASP 964 and ASP 841. nih.govacs.org The benzothiazole core, a common feature in these derivatives and in this compound, often participates in crucial hydrophobic interactions within the binding pocket.
The propan-1-ol side chain of this compound, with its hydroxyl group, could potentially form additional hydrogen bonds with the protein target, thereby enhancing binding affinity. The secondary amine linkage is also a potential site for hydrogen bonding. These predictive insights from related compounds are valuable for hypothesizing the binding mode of this compound and for designing future experimental studies.
Below is an interactive data table summarizing the docking results for representative 2-aminobenzothiazole derivatives against the PI3Kγ enzyme, as reported in a recent study. nih.govacs.org
| Compound Derivative | Target Enzyme | PDB Code | Docking Score (LibDock) | Interacting Residues | Type of Interaction |
|---|---|---|---|---|---|
| OMS1 | PI3Kγ | 7JWE | 113.524 | ASP 964, ASP 841 | Hydrogen Bond |
| OMS2 | PI3Kγ | 7JWE | 112.871 | ASP 964, LYS 833 | Hydrogen Bond |
| OMS5 | PI3Kγ | 7JWE | 110.112 | ASP 964, VAL 882 | Hydrogen Bond |
| OMS14 | PI3Kγ | 7JWE | 108.456 | ASP 964, SER 806 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of molecules with improved properties.
Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.net These studies provide a valuable foundation for the rational design of new derivatives, potentially including analogs of this compound.
For example, a QSAR study on the antiproliferative activity of benzazole derivatives against T-cell lymphoma (HuT78) cells identified the importance of 3D molecular descriptors. mdpi.comnih.gov The models indicated that the 3D distribution of atomic mass and polarizability, as described by 3D-MoRSE descriptors, were critical for the observed activity. mdpi.com Specifically, higher values of the descriptor Mor30m, which relates to the 3D arrangement of atomic masses, were correlated with a greater antitumor effect. mdpi.com Another study on benzothiazole hydrazone derivatives as inhibitors of the anti-apoptotic protein Bcl-XL found that descriptors related to the number of thiazole (B1198619) rings (nThiazoles), the number of hydroxyl groups (nROH), and various topological and electronic parameters were important for inhibitory activity.
The table below summarizes key aspects of representative QSAR models developed for benzothiazole derivatives, highlighting the types of descriptors and their implications for molecular design.
| Biological Activity | Compound Series | Key Descriptor Types | Implications for Molecular Design |
|---|---|---|---|
| Antiproliferative (HuT78 cells) | Benzazoles | 3D-MoRSE (atomic mass and polarizability distribution) | The 3D shape and electronic properties of the molecule are critical. mdpi.comnih.gov |
| Bcl-XL Inhibition | Benzothiazole hydrazones | Topological, electronic, and constitutional (e.g., nThiazoles, nROH) | The presence of specific functional groups like hydroxyls and the overall topology of the molecule are important for activity. |
| Antibacterial | Benzothiazole analogues | Theoretically based molecular descriptors | Structural properties influencing inhibitory interactions with bacterial targets can be predicted and optimized. researchgate.net |
Structure Activity Relationship Sar Investigations
Influence of Benzothiazole (B30560) Core Substitutions on Molecular Activity
The benzothiazole ring is a key pharmacophore, and its substitution pattern significantly impacts the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. Research has shown that both the position and the nature of substituents on the benzene (B151609) ring of the benzothiazole moiety are critical determinants of molecular function.
Substitutions at the C-6 position of the benzothiazole ring have been a particular focus of SAR studies. The introduction of bulky and lipophilic groups at this position has been shown to enhance antifungal activity in a series of 2-aminobenzothiazole (B30445) derivatives. For instance, a benzyloxy group at the C-6 position was found to be particularly effective, suggesting that the active site of the biological target may contain a corresponding hydrophobic pocket. core.ac.uk Homologation, or the lengthening of an alkyl chain at this position, was observed to decrease antifungal activity against most strains, indicating a specific spatial requirement for optimal interaction. core.ac.uk
In the context of anticancer activity, substitutions on the benzothiazole nucleus have also been shown to be significant. For example, the presence of a chlorine atom at the 6th position can lead to a notable increase in bioactivity compared to other halogen substitutions at different positions. Furthermore, the introduction of electron-withdrawing groups such as nitro or cyano at the C-6 position has been found to increase antiproliferative activity in certain series of benzothiazole derivatives. nih.gov This suggests that modulating the electron density of the benzothiazole ring system can be a key strategy for enhancing specific biological activities.
Table 1: Effect of Benzothiazole Core C-6 Substitution on Antifungal Activity
| Compound | C-6 Substituent | Relative Antifungal Activity |
|---|---|---|
| Analog 1 | -H | Baseline |
| Analog 2 | -Cl | Increased |
| Analog 3 | -NO₂ | Increased |
| Analog 4 | -OCH₂Ph (Benzyloxy) | Significantly Increased |
| Analog 5 | -OCH₃ | Moderate Increase |
Role of the Propanolamine (B44665) Chain Length and Branching on Molecular Behavior
The propanolamine side chain plays a crucial role in orienting the molecule within a binding site and providing key interaction points, such as the terminal hydroxyl group which can act as a hydrogen bond donor or acceptor. The length and branching of this linker are critical for establishing the optimal distance and geometry for interaction with a biological target.
Studies on N-alkylated 2-aminobenzothiazoles have highlighted the importance of the linker length. A chain length of three carbon atoms, as is present in the parent compound, appears to be optimal for certain activities, such as the inhibition of prostaglandin (B15479496) E2 generation. nih.gov This suggests that a specific spatial separation between the benzothiazole nucleus and the terminal functional group of the side chain is required for effective binding. Lengthening or shortening this chain can lead to a decrease in activity, likely due to a failure to achieve the correct orientation for interaction with key residues in the target's binding pocket.
While direct studies on the branching of the propanolamine chain of the title compound are limited, general principles of medicinal chemistry suggest that introducing alkyl substituents on the chain would increase its steric bulk and lipophilicity. This could either enhance binding by filling a hydrophobic pocket or decrease activity by causing a steric clash with the target protein. The precise effect would be highly dependent on the topology of the specific binding site being targeted.
Table 2: Influence of Amino Alcohol Chain Length on Biological Activity
| Compound Structure | Chain Length (n) | Observed Activity |
|---|---|---|
| Benzo[d]thiazol-2-ylamino-ethanol | 1 | Reduced |
| 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol | 2 | Optimal |
| 4-(Benzo[d]thiazol-2-ylamino)butan-1-ol | 3 | Reduced |
Impact of Nitrogen Atom Substitutions on Interaction Profiles
The secondary amine nitrogen atom linking the benzothiazole core to the propanolamine chain is another key site for modification. This nitrogen can participate in hydrogen bonding and its substitution pattern can significantly alter the molecule's properties.
N-alkylation and N-acylation of the linking amine have been explored to probe its role in molecular interactions. N-alkylation with moieties carrying aromatic groups, such as a naphthalene (B1677914) or a phenyl group, has been shown to produce potent inhibitors of prostaglandin E2 generation. nih.gov This indicates that the introduction of additional hydrophobic or π-stacking interactions via N-substitution can be a fruitful strategy for enhancing potency.
In contrast to N-alkylation, N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the adjacent nitrogen. N-acylated 2-aminobenzothiazoles have also demonstrated significant biological activity, suggesting that both N-alkyl and N-acyl derivatives can effectively interact with biological targets, albeit likely through different binding modes. nih.gov The choice between N-alkylation and N-acylation can therefore be used to fine-tune the interaction profile of the molecule.
Table 3: Effect of Exocyclic Nitrogen Substitution on In Vitro Activity
| Compound Series | Nitrogen Substitution | General Impact on Activity |
|---|---|---|
| Primary Amine | -H | Active |
| N-Alkylated | -Alkyl (e.g., -CH₃) | Variable, can increase or decrease |
| N-Acylated | -C(O)R | Can lead to potent activity |
| N,N-Disubstituted | -Alkyl, -Alkyl | Often leads to decreased activity |
Strategic Modifications for Exploring Specific Molecular Interactions
Strategic modifications of the this compound scaffold are employed to develop probes for specific biological targets and to create compounds with improved therapeutic potential. These modifications are often guided by computational modeling and an understanding of the target's structure.
One common strategy is the use of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to enhance a desired property of the molecule. For example, the hydroxyl group of the propanolamine chain could be replaced with a fluorine atom or an amino group to alter its hydrogen bonding capacity and metabolic stability. cambridgemedchemconsulting.comnih.gov Similarly, the benzothiazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like benzimidazole (B57391) or benzoxazole, allowing for exploration of how different heteroatoms in the ring system affect activity.
Another strategic approach involves the design of hybrid molecules that combine the benzothiazole scaffold with other pharmacophores to target multiple biological pathways or to enhance affinity for a specific target. For instance, benzothiazole derivatives have been incorporated into larger molecules designed as dual inhibitors of specific kinases, such as VEGFR-2 and BRAF, which are implicated in cancer. researchgate.net This strategy aims to create multifunctional agents with a broader spectrum of activity or improved efficacy. Such rational design approaches are essential for developing the next generation of therapeutics based on the this compound scaffold.
Table 4: Examples of Strategic Modifications and Their Rationale
| Modification Strategy | Example | Rationale |
|---|---|---|
| Bioisosteric Replacement | Replacing the benzothiazole sulfur with oxygen (benzoxazole) | To probe the importance of the sulfur atom for activity and alter electronic properties. |
| Hybrid Molecule Design | Linking to a known kinase inhibitor pharmacophore | To create dual-target inhibitors for enhanced anticancer efficacy. |
| Conformational Constraint | Incorporating the propanolamine chain into a cyclic system | To reduce conformational flexibility and lock the molecule into a bioactive conformation. |
| Introduction of Reporter Groups | Attaching a fluorescent tag | To create molecular probes for studying target engagement and localization in cells. |
Mechanistic Investigations of Molecular Action Conceptual
Exploration of Proposed Interaction Mechanisms at a Molecular Level
The molecular structure of 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol features several key functional groups that likely govern its interactions with biological macromolecules such as proteins and enzymes. The proposed interactions are primarily non-covalent and can be dissected based on the constituent parts of the molecule.
The planar, aromatic benzothiazole (B30560) ring system is capable of engaging in several types of interactions. Its fused benzene (B151609) and thiazole (B1198619) rings provide a hydrophobic surface that can interact favorably with nonpolar pockets within a protein's binding site. Furthermore, this aromatic system can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Such interactions are crucial for the binding of many inhibitors, for instance, in the central hydrophobic region of the ATP-binding site of PI3K kinases. mdpi.com
The secondary amine linker (-NH-) and the terminal hydroxyl group (-OH) of the propanol (B110389) side chain are critical for forming directed electrostatic interactions. Both groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can also serve as hydrogen bond acceptors. Molecular docking analyses of similar benzothiazole derivatives have repeatedly highlighted the importance of hydrogen bonding. For example, in the design of monoamine oxidase B (MAO-B) inhibitors, nitrogen atoms in the linker are shown to be stabilized by hydrogen bond interactions with amino acid residues in the enzyme's active site. mdpi.com Similarly, the morpholine (B109124) group in certain PI3K inhibitors forms a crucial hydrogen bond with the main-chain nitrogen of Valine 848 in the hinge region of the enzyme. mdpi.com
The three-carbon propanol linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site to maximize its interactions with the target protein.
Table 1: Proposed Molecular Interactions of this compound Functional Groups
| Molecular Moiety | Potential Interaction Type | Likely Interacting Partners (Amino Acid Residues) |
| Benzothiazole Ring | Hydrophobic Interactions, π-π Stacking | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tyrosine, Tryptophan |
| Secondary Amine (-NH-) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Main-chain Carbonyls |
| Propanol Linker | Van der Waals Interactions, Conformational Flexibility | Nonpolar/Aliphatic residues |
| Terminal Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine, Main-chain Carbonyls |
Rational Design Principles Based on Mechanistic Hypotheses
The mechanistic hypotheses regarding molecular interactions form the basis for the rational design of new, potentially more potent and selective derivatives. Structure-activity relationship (SAR) studies on various benzothiazole series have established several key design principles. nih.gov
A primary principle involves the modification of the benzothiazole scaffold itself. SAR studies have consistently shown that substitutions on the benzene ring, particularly at the C-6 position, can significantly influence biological activity. benthamscience.com Introducing various electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring system, affecting its binding affinity and pharmacokinetic profile.
Another key design strategy focuses on the linker region. The length, rigidity, and chemical nature of the linker connecting the benzothiazole core to other parts of the molecule are critical. For many benzothiazole-based inhibitors, a common design incorporates three essential components: a 2-substituted benzothiazole core, a terminal aromatic or heteroaromatic ring system, and a linker. mdpi.com For this compound, modifying the propanol linker—for instance, by altering its length, introducing rigidity with double bonds, or replacing it with different chemical groups—could optimize its orientation and interaction with a target.
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is another powerful rational design tool. researchgate.net The terminal hydroxyl group could be replaced with a thiol, an amide, or a small ether to probe the hydrogen bonding and lipophilic requirements of the binding site. Similarly, the secondary amine could be modified to a tertiary amine or an amide to fine-tune its hydrogen bonding capability and basicity.
Finally, molecular docking and computational modeling are indispensable tools in modern rational drug design. researchgate.net By simulating the binding of designed analogues to a target protein, researchers can predict their binding affinity and orientation, prioritizing the synthesis of compounds with the most promising in-silico profiles. nih.gov This approach allows for the targeted design of molecules with enhanced interactions, such as additional hydrogen bonds or improved hydrophobic contacts.
Table 2: Rational Design Strategies for Benzothiazole Derivatives
| Design Principle | Strategy | Example/Justification |
| Scaffold Modification | Introduce substituents (e.g., halogens, alkyl, alkoxy) on the benzene ring, especially at the C-6 position. | To modulate electronic properties, improve binding affinity, and alter pharmacokinetic parameters. benthamscience.com |
| Linker Optimization | Vary the length, flexibility, or chemical nature of the side chain at the C-2 position. | To achieve optimal positioning of key interacting groups within the target's binding site. mdpi.com |
| Functional Group Alteration | Employ bioisosteric replacement of key functional groups like the terminal -OH or linker -NH-. | To probe the specific requirements of the binding pocket and enhance potency or selectivity. researchgate.net |
| Hybrid Molecule Design | Covalently link the 2-aminobenzothiazole (B30445) scaffold to another known pharmacophore. | To create multi-target ligands or to benefit from the synergistic effects of both moieties. |
| Computational Guidance | Utilize molecular docking and dynamic simulations to predict binding modes and affinities. | To prioritize synthetic targets and rationally design modifications that enhance specific molecular interactions. researchgate.net |
Future Research Directions and Derivative Design
Development of Novel Benzothiazole-Propanolamine Conjugates
The synthesis of new conjugates based on the benzothiazole-propanolamine backbone is a key avenue for future research. nih.gov By systematically modifying different parts of the molecule, it is possible to explore the structure-activity relationships (SAR) and optimize its biological properties.
Key areas for modification include:
Substitution on the Benzothiazole (B30560) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzene (B151609) ring of the benzothiazole moiety can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.
Modification of the Propanolamine (B44665) Chain: Alterations to the propanolamine side chain, such as changing its length, introducing branching, or converting the primary alcohol to other functional groups (e.g., esters, ethers, amides), could impact the compound's solubility, bioavailability, and target-binding affinity.
N-Substitution of the Amino Linker: The secondary amine linking the benzothiazole and propanolamine parts offers another point for modification. Introducing different alkyl or aryl groups at this position could modulate the compound's steric and electronic profile.
The development of such novel conjugates can lead to the discovery of compounds with improved efficacy and a more desirable pharmacological profile.
High-Throughput Screening and Virtual Screening Strategies for Analog Discovery
To efficiently explore the therapeutic potential of a large library of newly synthesized benzothiazole-propanolamine derivatives, high-throughput screening (HTS) and virtual screening (VS) are indispensable tools. nih.govnih.gov
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. This can be particularly useful for identifying initial "hit" compounds with desired activities, such as antimicrobial, antifungal, or anticancer effects, which are common for benzothiazole derivatives. pcbiochemres.comresearchgate.netnih.gov
Virtual Screening (VS) , a computational technique, can be used to screen large databases of virtual compounds against a protein target of known three-dimensional structure. This approach can help prioritize which derivatives to synthesize, saving time and resources. Molecular docking, a key component of VS, predicts the binding mode and affinity of a ligand to a target protein. nih.gov
An illustrative workflow for analog discovery is presented below:
| Step | Description | Techniques |
| 1. Library Generation | Design and synthesize a diverse library of 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol analogs. | Combinatorial chemistry, parallel synthesis. |
| 2. High-Throughput Screening (HTS) | Screen the compound library against a panel of biological targets (e.g., enzymes, receptors, microbial strains). | Biochemical assays, cell-based assays. |
| 3. Hit Identification | Identify compounds that show significant activity in the primary HTS screen. | Data analysis and statistical validation. |
| 4. Virtual Screening (VS) | Computationally screen virtual libraries of related compounds against the identified biological target. | Molecular docking, pharmacophore modeling. |
| 5. Lead Optimization | Synthesize and test the most promising candidates from HTS and VS to improve potency and selectivity. | Structure-activity relationship (SAR) studies. |
Application of Chemoinformatics and Machine Learning in Compound Prioritization
Chemoinformatics and machine learning (ML) are increasingly powerful tools in modern drug discovery that can be applied to prioritize the most promising derivatives of this compound for further development. nih.govnih.govresearchgate.net These computational approaches can analyze large datasets of chemical structures and their associated biological activities to build predictive models.
Chemoinformatics involves the use of computational methods to analyze chemical information. researchgate.net This can include the calculation of molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) and the use of similarity searching to identify compounds with similar properties to known active molecules.
Machine Learning (ML) algorithms can be trained on existing data to predict the biological activity of new, untested compounds. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling is a common ML application in drug discovery where a mathematical relationship is established between the chemical structure of a series of compounds and their biological activity. mdpi.com
A potential application of these techniques is outlined in the following table:
| Technique | Application | Potential Outcome |
| Chemoinformatics | Analysis of physicochemical properties of designed derivatives. | Prediction of drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties. |
| Machine Learning (QSAR) | Development of predictive models for biological activities (e.g., antimicrobial, anticancer). mdpi.com | Prioritization of compounds for synthesis based on predicted potency. |
| Molecular Fingerprinting | Encoding the structural features of compounds for similarity analysis. | Identification of novel scaffolds with similar predicted activity profiles. |
By integrating these computational approaches into the drug discovery pipeline, researchers can make more informed decisions about which compounds to synthesize and test, ultimately accelerating the process of identifying new therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between 2-aminobenzothiazole and β-hydroxyalkyl halides. For example, Patil et al. (2013) used NaH as a base in THF to facilitate nucleophilic substitution, achieving yields of ~70% .
- Optimization : Reaction temperature (40–60°C) and solvent polarity (THF vs. DMF) significantly affect reaction kinetics. Lower temperatures favor selectivity, while polar aprotic solvents enhance nucleophilicity of the amine group.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- X-ray crystallography : OLEX2 software ( ) is recommended for structure refinement and analysis. The benzothiazole moiety typically forms planar, conjugated systems, validated by bond-length analysis (C–N: ~1.35 Å, C–S: ~1.73 Å) .
- Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.6–4.2 ppm for –CHOH) and FTIR (N–H stretch at ~3350 cm, C=S at ~1250 cm) are essential .
Q. What preliminary biological screening models are suitable for assessing its antidiabetic potential?
- In vitro Models : α-Glucosidase inhibition assays (IC values < 50 µM indicate potency) and insulin receptor kinase activation studies .
- In vivo Models : Streptozotocin-induced diabetic rats, with glucose tolerance tests and HbA1c level monitoring .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent effects) alter the compound’s biological activity?
- SAR Insights :
- Electron-withdrawing groups (e.g., –NO) at the benzothiazole 6-position enhance α-glucosidase inhibition by 30–40% due to increased electrophilicity .
- Hydroxyl group substitution : Replacing –OH with –OAc reduces solubility but improves membrane permeability (logP increases from 1.2 to 2.8) .
- Experimental Design : Use DFT calculations (e.g., B3LYP/6-31G**) to predict electronic properties and correlate with activity .
Q. What crystallographic data reveal about intermolecular interactions in solid-state structures?
- Key Findings :
- Hydrogen-bonding networks between –OH and N atoms stabilize the crystal lattice (e.g., O–H···N distances: 2.8–3.0 Å) .
- π-π stacking (3.4–3.6 Å) between benzothiazole rings contributes to thermal stability (TGA decomposition >250°C) .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC values across studies)?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
